molecular formula C11H20N4 B12684549 3,3'-((3-(Dimethylamino)propyl)imino)bispropiononitrile CAS No. 71326-27-7

3,3'-((3-(Dimethylamino)propyl)imino)bispropiononitrile

Katalognummer: B12684549
CAS-Nummer: 71326-27-7
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: NFFPZZHDHNNXBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile is a chemical compound with the molecular formula C11H20N4 and a molecular weight of 208.3033 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a dimethylamino group and a propiononitrile moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile involves the reaction of 3-(dimethylamino)propylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and substituted derivatives of the original compound .

Wirkmechanismus

The mechanism of action of 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in binding to target molecules, facilitating the formation of stable complexes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile is unique due to its combination of dimethylamino and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and as a versatile reagent in chemical reactions .

Eigenschaften

CAS-Nummer

71326-27-7

Molekularformel

C11H20N4

Molekulargewicht

208.30 g/mol

IUPAC-Name

3-[2-cyanoethyl-[3-(dimethylamino)propyl]amino]propanenitrile

InChI

InChI=1S/C11H20N4/c1-14(2)8-5-11-15(9-3-6-12)10-4-7-13/h3-5,8-11H2,1-2H3

InChI-Schlüssel

NFFPZZHDHNNXBK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN(CCC#N)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.